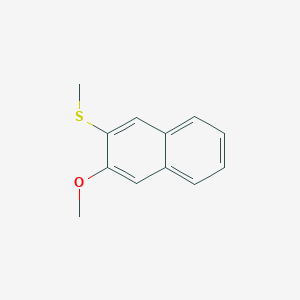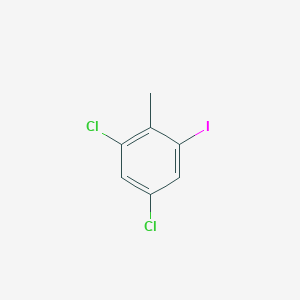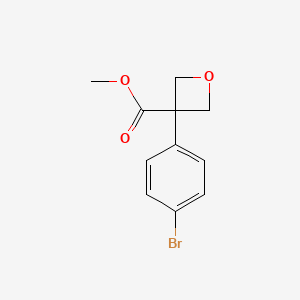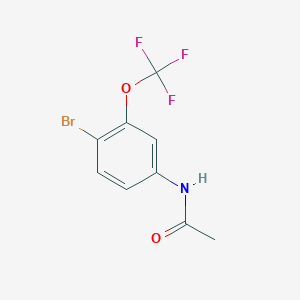
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Agent Development
(3-Methoxynaphthalen-2-yl)(methyl)sulfane: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound, such as (6-methoxy-2-naphthyl) propanamide derivatives , have shown promising antibacterial activity. These compounds have been tested against strains like Streptococcus pneumoniae and Bacillus subtilis, with some derivatives exhibiting minimal inhibitory concentrations as low as 1.95 µg/ml , which is more potent than traditional drugs like Ampicillin .
Enzyme Inhibition for Antibacterial Targets
The compound’s derivatives have been used in molecular docking simulations targeting the Enoyl-acyl carrier protein reductase enzyme . This enzyme is crucial for bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. The inhibition of this enzyme could lead to the development of new antibiotics that work through mechanisms different from current drugs .
Pharmacophore Modeling
Pharmacophore modeling is a method used to predict the molecular features necessary for a compound to interact with a specific biological target. Derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been used to generate 3D pharmacophore models, aiding in the understanding of structural requirements for antibacterial properties and guiding the design of new compounds .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies involve the analysis of the relationship between chemical structure and biological activity. By studying (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives, researchers can develop QSAR models that help predict the antibacterial activity of new compounds, streamlining the drug discovery process .
properties
IUPAC Name |
2-methoxy-3-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVFRPAVPSEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)




![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)
